molecular formula C19H19NO4 B2438429 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034529-81-0

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2438429
CAS No.: 2034529-81-0
M. Wt: 325.364
InChI Key: LVJSLGHWVGWACM-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound featuring a combination of indene, methoxy, and benzo[d][1,3]dioxole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indene core. One common approach is the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to an alcohol and dehydrated to give nitromethylindene. Subsequent hydrogenation over palladium on carbon (Pd/C) yields the amine, which is treated with hydrogen chloride to form the hydrochloride salts.

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors and continuous flow systems are often employed to handle the chemical reactions. Purification steps, such as column chromatography, are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) over palladium catalysts are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown potential in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of more complex molecules.

  • Biology: The compound has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and pharmaceuticals.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities and exhibit diverse biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Benzo[d][1,3]dioxole Derivatives: These compounds are known for their antioxidant and antimicrobial activities.

  • Methoxy-Substituted Indenes: These compounds have been studied for their potential use in pharmaceuticals and materials science.

Uniqueness: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-22-19(9-14-4-2-3-5-15(14)10-19)11-20-18(21)13-6-7-16-17(8-13)24-12-23-16/h2-8H,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJSLGHWVGWACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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